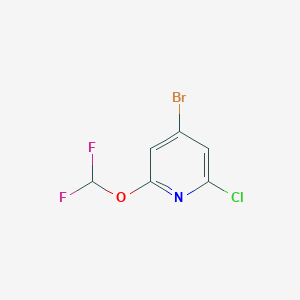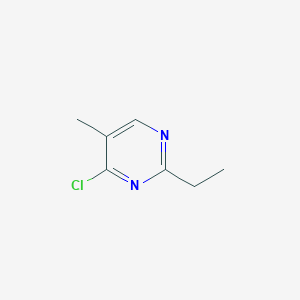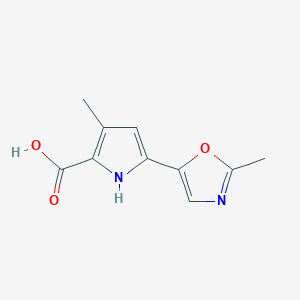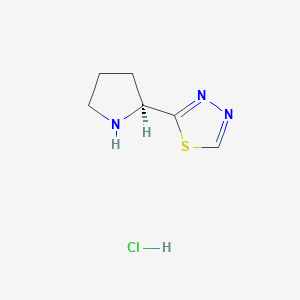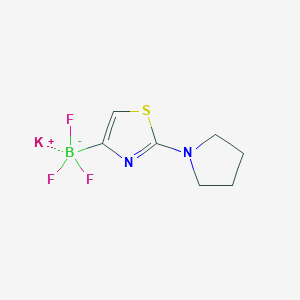
Potassium trifluoro(2-(pyrrolidin-1-yl)thiazol-4-yl)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium trifluoro(2-(pyrrolidin-1-yl)thiazol-4-yl)borate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties This compound is characterized by the presence of a trifluoroborate group attached to a thiazole ring, which is further substituted with a pyrrolidine moiety
Vorbereitungsmethoden
The synthesis of Potassium trifluoro(2-(pyrrolidin-1-yl)thiazol-4-yl)borate typically involves the reaction of a thiazole derivative with a pyrrolidine compound in the presence of a trifluoroborate reagent. The reaction conditions often include the use of a suitable solvent, such as tetrahydrofuran (THF), and a base, such as potassium carbonate, to facilitate the formation of the desired product. Industrial production methods may involve scaling up this synthetic route with optimized reaction parameters to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
Potassium trifluoro(2-(pyrrolidin-1-yl)thiazol-4-yl)borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The trifluoroborate group can participate in substitution reactions with nucleophiles, leading to the formation of substituted products. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve the desired transformations
Wissenschaftliche Forschungsanwendungen
Potassium trifluoro(2-(pyrrolidin-1-yl)thiazol-4-yl)borate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is explored for its potential biological activity, including its role as a ligand in biochemical assays.
Medicine: Research is ongoing to investigate its potential therapeutic applications, such as in the development of new drugs or diagnostic agents.
Industry: The compound’s unique properties make it valuable in the development of advanced materials and chemical processes .
Wirkmechanismus
The mechanism of action of Potassium trifluoro(2-(pyrrolidin-1-yl)thiazol-4-yl)borate involves its interaction with specific molecular targets and pathways. The trifluoroborate group can act as a Lewis acid, facilitating the formation of complexes with various substrates. The pyrrolidine and thiazole moieties contribute to the compound’s binding affinity and specificity towards certain biological targets, influencing its overall activity and effects .
Vergleich Mit ähnlichen Verbindungen
Potassium trifluoro(2-(pyrrolidin-1-yl)thiazol-4-yl)borate can be compared with other similar compounds, such as:
Potassium trifluoro(2-(pyrrolidin-1-yl)methyl)borate: This compound has a similar structure but with a methyl group instead of a thiazole ring, leading to different reactivity and applications.
Potassium trifluoro(4-(1,3-thiazol-2-ylamine)phenyl)borate: This compound features a phenyl group and an amine substitution, offering distinct chemical properties and uses
Eigenschaften
Molekularformel |
C7H9BF3KN2S |
|---|---|
Molekulargewicht |
260.13 g/mol |
IUPAC-Name |
potassium;trifluoro-(2-pyrrolidin-1-yl-1,3-thiazol-4-yl)boranuide |
InChI |
InChI=1S/C7H9BF3N2S.K/c9-8(10,11)6-5-14-7(12-6)13-3-1-2-4-13;/h5H,1-4H2;/q-1;+1 |
InChI-Schlüssel |
UCHHPMHBLXCDPU-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=CSC(=N1)N2CCCC2)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((5-(4-Chlorophenyl)-1H-imidazol-2-yl)thio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B11775332.png)
![8-(2-Fluorobenzyl)-6-(3-methoxyphenyl)-2-(4-methoxyphenyl)-7-methyl-3-((methyl(2-(pyridin-2-yl)ethyl)amino)methyl)imidazo[1,2-a]pyrimidin-5(8H)-one](/img/structure/B11775339.png)


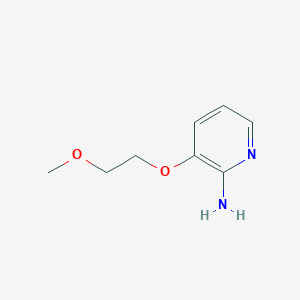
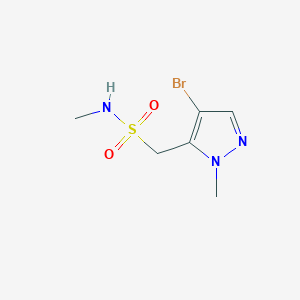

![4-[(Z)-hydroxyiminomethyl]-1-methylquinolin-2-one](/img/structure/B11775376.png)
